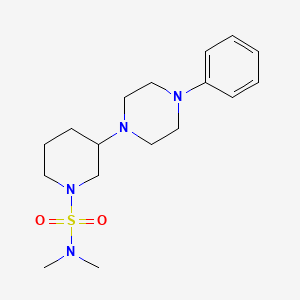
3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime, also known as TIOX, is a synthetic compound that has gained significant attention in the field of scientific research. TIOX is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a critical role in the innate immune response. In
Mecanismo De Acción
The mechanism of action of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime involves the inhibition of cGAS, which is an enzyme that recognizes cytosolic DNA and produces cyclic GMP-AMP (cGAMP). cGAMP then activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferon and pro-inflammatory cytokines. This compound binds to the active site of cGAS and prevents the formation of cGAMP, thereby inhibiting the STING pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects. Inhibition of cGAS by this compound leads to a decrease in the production of type I interferon and pro-inflammatory cytokines, which are key mediators of the innate immune response. This compound has also been shown to inhibit the activation of T cells and the proliferation of B cells, indicating its potential as an immunosuppressive agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime is its high selectivity for cGAS, which allows for specific inhibition of the STING pathway. This compound is also stable and can be easily synthesized in large quantities. However, this compound has a relatively low solubility in water, which may limit its use in certain experiments. Additionally, this compound has a short half-life in vivo, which may require frequent dosing in animal studies.
Direcciones Futuras
For 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime research include the development of more potent and selective cGAS inhibitors, as well as the investigation of this compound in combination with other immunotherapies. This compound has also shown potential as a therapeutic agent in autoimmune disorders, and further studies are needed to explore its efficacy in these diseases. Additionally, the use of this compound in viral infections, such as COVID-19, is an area of active research.
Métodos De Síntesis
The synthesis of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime involves the condensation of ethyl oxalate with 3,4-dimethyl-1H-pyrrole-2,5-dione to form the intermediate 3,4-dimethyl-1H-pyrrole-2,5-dione ethyl oxalate. The intermediate is then reacted with hydroxylamine hydrochloride to produce this compound. The overall yield of the synthesis method is approximately 20%.
Aplicaciones Científicas De Investigación
3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and viral infections. This compound has been shown to inhibit the production of type I interferon and pro-inflammatory cytokines, which are key mediators of the innate immune response. Inhibition of cGAS by this compound has also been demonstrated to enhance the efficacy of checkpoint inhibitor therapy in cancer treatment.
Propiedades
IUPAC Name |
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-5-16-15-10-7-12(3,4)6-9-11(10)8(2)13-14-9/h5-7H2,1-4H3,(H,13,14)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNZFZWYLBUWMM-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CC(CC2=NNC(=C21)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\1/CC(CC2=NNC(=C21)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-cyclohexen-1-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B6099877.png)

![2-[(2-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6099886.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6099901.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6099904.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6099905.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6099912.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6099918.png)
![3-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B6099920.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6099926.png)
![N-(2,5-dimethylphenyl)-1-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6099934.png)
![N-(3,4-difluorophenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6099936.png)

